molecular formula C10H16O3 B2537371 6-Oxaspiro[4.5]decane-9-carboxylic acid CAS No. 1491677-23-6

6-Oxaspiro[4.5]decane-9-carboxylic acid

Cat. No.: B2537371
CAS No.: 1491677-23-6
M. Wt: 184.235
InChI Key: IFYNQMVIFOSLMF-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.5]decane-9-carboxylic acid is a chemical compound with the molecular formula C10H16O3. It features a unique spirocyclic structure, which includes a five-membered ring fused to a six-membered ring, with an oxygen atom incorporated into the five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-oxaspiro[4.5]decane-9-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the β-glycosylation followed by ketalization . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereoselectivity and yield.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to enhance efficiency and scalability. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 6-Oxaspiro[4.5]decane-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols .

Scientific Research Applications

6-Oxaspiro[4.5]decane-9-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-oxaspiro[4.5]decane-9-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Uniqueness: 6-Oxaspiro[4.5]decane-9-carboxylic acid is unique due to its specific combination of a spirocyclic structure with a carboxylic acid group. This combination provides distinct reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

6-oxaspiro[4.5]decane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(12)8-3-6-13-10(7-8)4-1-2-5-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYNQMVIFOSLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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